1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine
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Overview
Description
1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine is a chemical compound with the molecular formula C9H9BrFN It is characterized by the presence of a bromo and fluoro substituent on a phenyl ring, which is attached to a prop-2-en-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine typically involves the reaction of 2-bromo-6-fluorobenzaldehyde with a suitable amine under specific conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by a reaction with an amine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromo and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromo-4-fluorophenyl)prop-2-EN-1-amine
- 1-(2-Bromo-6-chlorophenyl)prop-2-EN-1-amine
- 1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-ol
Uniqueness
1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine is unique due to the specific positioning of the bromo and fluoro groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H9BrFN |
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Molecular Weight |
230.08 g/mol |
IUPAC Name |
1-(2-bromo-6-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9BrFN/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5,8H,1,12H2 |
InChI Key |
GIRFHSXPJYEJAM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=C(C=CC=C1Br)F)N |
Origin of Product |
United States |
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